cyclohexyl(6-ethoxy-2-naphthyl)methanone
Description
Cyclohexyl(6-ethoxy-2-naphthyl)methanone is a ketone derivative featuring a cyclohexyl group attached to a 6-ethoxy-substituted naphthalene system. This compound belongs to a broader class of aryl ketones, which are structurally diverse and often serve as intermediates in organic synthesis or as bioactive molecules. The ethoxy group at the 6-position of the naphthalene ring enhances electron density through resonance, while the cyclohexyl moiety contributes steric bulk and lipophilicity.
Properties
IUPAC Name |
cyclohexyl-(6-ethoxynaphthalen-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-2-21-18-11-10-15-12-17(9-8-16(15)13-18)19(20)14-6-4-3-5-7-14/h8-14H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSBSCRDIKGAKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The following table summarizes key structural differences and similarities between cyclohexyl(6-ethoxy-2-naphthyl)methanone and related compounds:
Key Observations:
Ketone Group Variations: Replacement of the methyl ketone (as in 1-(6-methoxy-2-naphthyl)ethanone) with a cyclohexyl group increases molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Ring Saturation: Unlike ethyl cyclohexenone carboxylates (e.g., ), the target compound’s fully saturated cyclohexyl ring may improve stability against oxidation or ring-opening reactions.
Physical and Spectroscopic Properties
Comparative Physical Properties:
Notes:
- The target compound’s ethoxy group may lower its melting point compared to methoxy analogs due to increased alkyl chain flexibility.
- X-ray data for related cyclohexenones (e.g., ) reveal twisted conformations between aromatic rings (dihedral angles ~58–79°), suggesting similar steric interactions in the target compound .
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